(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
The compound (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide features a benzo[d]thiazole core substituted with 3,4-dimethyl groups, a 4-fluorophenylsulfonyl moiety, and a butanamide chain. The (E)-configuration at the imine bond (C=N) is critical for its stereoelectronic properties. This structure combines a rigid heterocyclic system with a sulfonamide group, which is often associated with enhanced bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-13-5-3-6-16-18(13)22(2)19(26-16)21-17(23)7-4-12-27(24,25)15-10-8-14(20)9-11-15/h3,5-6,8-11H,4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSVOZCMDFUPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's structure includes a benzothiazole ring and a sulfonamide group, which are known to enhance biological activity. The molecular formula is C₁₈H₁₉F₁N₂O₂S, with a molecular weight of approximately 342.43 g/mol.
Key Structural Features:
- Benzothiazole moiety: Contributes to the compound's interaction with biological targets.
- Sulfonamide group: Enhances solubility and bioavailability.
Antimicrobial Properties
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) for this compound was determined to be effective against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibacterial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.6 |
| HCT116 | 7.2 |
| A549 (lung cancer) | 6.9 |
The proposed mechanism of action involves the inhibition of specific kinases that play critical roles in cell signaling pathways associated with inflammation and cancer progression. The compound is believed to interfere with ATP binding at the active site of kinases, thereby disrupting phosphorylation processes essential for tumor growth and survival .
Case Studies
-
Study on Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent for bacterial infections . -
Anticancer Evaluation:
In another study focusing on the anticancer properties, the compound was tested in both 2D and 3D culture systems. The findings revealed that it was significantly more effective in inhibiting tumor growth in 2D assays compared to 3D assays, highlighting its potential as a novel anticancer drug candidate .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzo[d]thiazole vs. Thiadiazole/Thiazole Derivatives
- Target Compound: The benzo[d]thiazole core provides planar rigidity, favoring π-π stacking interactions.
- Thiadiazole Derivatives : describes 1,3,4-thiadiazoles (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine), which exhibit bioactivity due to electron-deficient sulfur and nitrogen atoms. However, the smaller thiadiazole ring may reduce metabolic stability compared to benzo[d]thiazole .
- Thiazole Analogues : highlights sulfathiazole-derived compounds (e.g., 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide), where the thiazole ring’s smaller size limits aromatic interactions but improves solubility .
Table 1: Heterocyclic Core Comparison
Sulfonyl Group Modifications
The 4-fluorophenylsulfonyl group in the target compound is a key pharmacophore. Comparisons include:
- : Triazole derivatives with 4-(4-X-phenylsulfonyl)phenyl groups (X = H, Cl, Br) show that electron-withdrawing substituents (e.g., F, Cl) enhance electrophilicity and binding to charged residues. The fluorine atom in the target compound likely improves metabolic resistance compared to chlorine/bromine analogues .
- : Sulfonamides like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide lack fluorine, reducing their polarity and possibly their target specificity .
Table 2: Sulfonyl Group Impact
Spectroscopic Characterization
- NMR/IR Data : The target compound’s structure would require 1H/13C-NMR to confirm the (E)-configuration and sulfonamide connectivity, akin to methods in –2 . The absence of C=O IR bands (as in ’s triazoles) would confirm tautomeric stability in the benzo[d]thiazol-2-ylidene system .
- MS/EI Data : High-resolution mass spectrometry would differentiate it from analogues, similar to protocols in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
